

Synthesis of 3-Amino-N,N-dimethylbenzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

Cat. No.: B112486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **3-Amino-N,N-dimethylbenzamide**, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a reliable two-step synthetic route, commencing with the formation of an amide bond followed by the reduction of a nitro group.

Introduction

3-Amino-N,N-dimethylbenzamide is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other therapeutic agents. Its structure, featuring a primary aromatic amine and a dimethylamide functional group, allows for diverse chemical modifications, making it an attractive scaffold for drug discovery programs. This protocol details a reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of **3-Amino-N,N-dimethylbenzamide** is typically achieved through a two-step process:

- Amide Formation: 3-Nitrobenzoyl chloride is reacted with dimethylamine to yield 3-Nitro-N,N-dimethylbenzamide.

- Nitro Group Reduction: The intermediate, 3-Nitro-N,N-dimethylbenzamide, is subsequently reduced to the target compound, **3-Amino-N,N-dimethylbenzamide**.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **3-Amino-N,N-dimethylbenzamide** based on the protocols described below.

Step	Reactants	Product	Reagents/Catalyst	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)	Purity (%)
1	3-Nitrobenzoyl chloride, Dimethylamine	3-Nitro-N,N-dimethylbenzamide	Triethylamine	Dichloromethane	2-4	0 to RT	90-95	>95
2a	3-Nitro-N,N-dimethylbenzamide	3-Amino-N,N-dimethylbenzamide	10% Pd/C, H ₂	Ethanol	4-6	RT	95-99	>98
2b	3-Nitro-N,N-dimethylbenzamide	3-Amino-N,N-dimethylbenzamide	SnCl ₂ ·2H ₂ O, HCl	Ethanol	3-5	70	85-95	>97

Experimental Protocols

Materials and Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and extraction
- Hydrogenation apparatus (for Protocol 2a)
- Heating mantle with temperature control (for Protocol 2b)
- NMR spectrometer and/or LC-MS for product characterization

Protocol 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzoyl chloride (10.0 g, 53.9 mmol) in 100 mL of dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 32.3 mL, 64.7 mmol) and triethylamine (9.0 mL, 64.7 mmol) in 50 mL of DCM.
- Add the dimethylamine solution dropwise to the stirred solution of 3-nitrobenzoyl chloride at 0 °C over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 50 mL of water.
- Transfer the mixture to a separatory funnel and separate the organic layer.

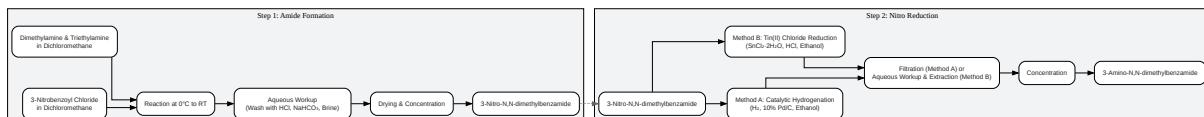
- Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-Nitro-N,N-dimethylbenzamide as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of **3-Amino-N,N-dimethylbenzamide**

Two alternative methods for the reduction of the nitro group are provided below.

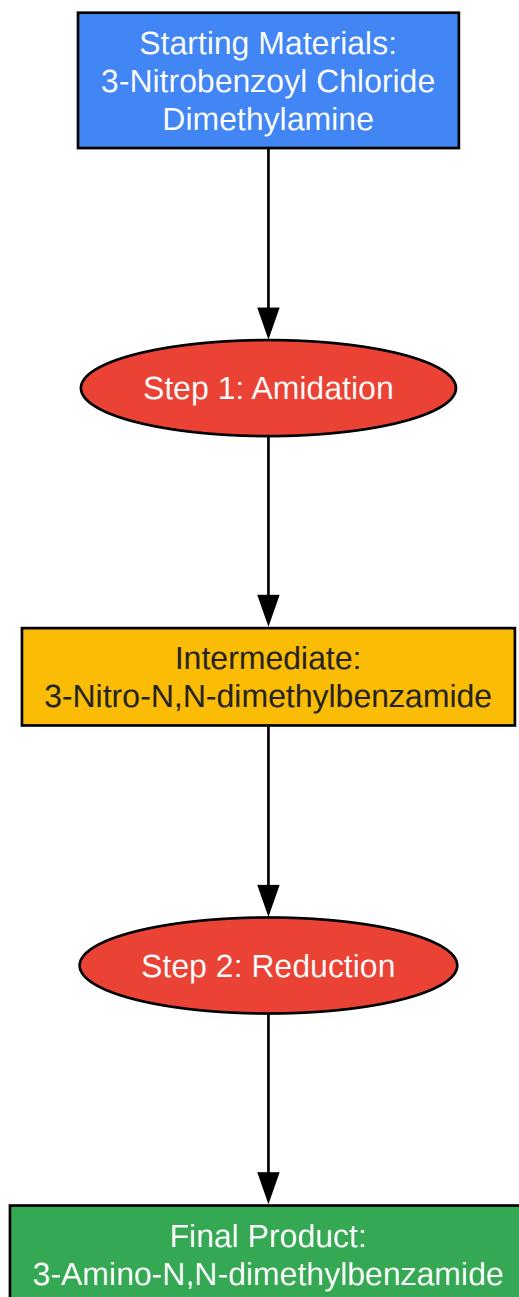
Protocol 2a: Catalytic Hydrogenation

- In a hydrogenation vessel, dissolve 3-Nitro-N,N-dimethylbenzamide (8.0 g, 41.2 mmol) in 150 mL of ethanol.
- Carefully add 10% Palladium on carbon (Pd/C) (400 mg, 5 mol%).
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
- Concentrate the filtrate under reduced pressure to afford **3-Amino-N,N-dimethylbenzamide** as a solid.


Protocol 2b: Reduction with Tin(II) Chloride

- In a 250 mL round-bottom flask, suspend 3-Nitro-N,N-dimethylbenzamide (8.0 g, 41.2 mmol) in 100 mL of ethanol.

- Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (46.5 g, 206 mmol) to the suspension.
- Heat the mixture to 70 °C and then slowly add 40 mL of concentrated hydrochloric acid (HCl) dropwise.
- Stir the reaction mixture at 70 °C for 3-5 hours.
- After completion, cool the mixture to room temperature and pour it onto crushed ice.
- Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate (NaHCO_3).
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield **3-Amino-N,N-dimethylbenzamide**.


Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3-Amino-N,N-dimethylbenzamide**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the two-step synthesis.

- To cite this document: BenchChem. [Synthesis of 3-Amino-N,N-dimethylbenzamide: An Application Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112486#synthesis-of-3-amino-n-n-dimethylbenzamide-protocol\]](https://www.benchchem.com/product/b112486#synthesis-of-3-amino-n-n-dimethylbenzamide-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com